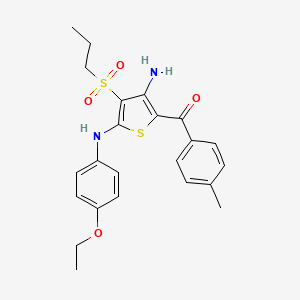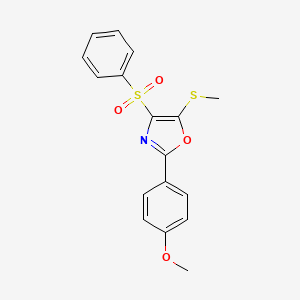
2-(4-Methoxyphenyl)-5-(methylthio)-4-(phenylsulfonyl)oxazole
カタログ番号 B2783708
CAS番号:
919938-26-4
分子量: 361.43
InChIキー: QFRYHJZAXYJIAZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxyphenyl)-5-(methylthio)-4-(phenylsulfonyl)oxazole, also known as P-MTMS, is a synthetic compound that has been widely used in scientific research. It belongs to the class of oxazole derivatives and has shown promising results in various biochemical and physiological studies.
科学的研究の応用
Synthesis and Chemical Properties
- Total Synthesis of Siphonazoles: The compound has been used in the total synthesis of siphonazoles A and B, highlighting its utility as a conjunctive building block for complex oxazole elaboration (Zhang & Ciufolini, 2009). This application showcases the potential of such compounds in synthesizing unique natural products.
- Development of Oxazole Conjunctive Reagent: Further research on the development of an oxazole conjunctive reagent emphasizes its role in the synthesis of more complex molecules, including natural products like siphonazoles (Zhang, Polishchuk, Chen, & Ciufolini, 2009). This demonstrates the compound's versatility in organic synthesis.
Antimicrobial Studies
- Antimicrobial Activities of Triazolo-3-ones: Novel 2-(4-methoxy-phenyl)-5-methyl-4-(2-arylsulfanyl-ethyl)-2,4-dihydro-[1,2,4] triazolo-3-ones and their corresponding sulfones were synthesized and showed significant antibacterial activity, illustrating the potential of oxazole derivatives as antimicrobial agents (Patil, Krishnamurthy, Naik, Latthe, & Ghate, 2010).
Herbicidal Activities
- Herbicidal Activities of Triazolinone Derivatives: The compound's derivatives have been investigated for herbicidal activities, demonstrating the ability to inhibit protoporphyrinogen oxidase (Protox), an important target of herbicides. This research indicates the compound's relevance in the development of novel herbicides (Luo, Jiang, Wang, Chen, & Yang, 2008).
Synthesis of Extended Oxazoles
- Synthesis of Extended Oxazoles: The compound serves as a scaffold for synthetic elaboration, enabling the creation of extended oxazoles with diverse functionalities. This utility underscores the compound's importance in synthetic organic chemistry (Patil & Luzzio, 2016).
特性
IUPAC Name |
4-(benzenesulfonyl)-2-(4-methoxyphenyl)-5-methylsulfanyl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S2/c1-21-13-10-8-12(9-11-13)15-18-16(17(22-15)23-2)24(19,20)14-6-4-3-5-7-14/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRYHJZAXYJIAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(O2)SC)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された



![N6-benzyl-N4-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2783629.png)
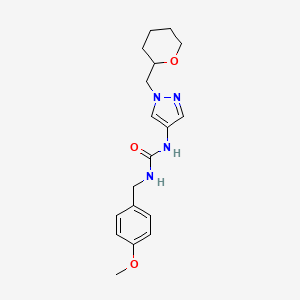
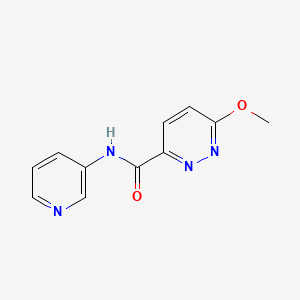
![N-(3-methoxypropyl)-5-(4-oxo-2-sulfanylidene-1H-[1]benzothiolo[3,2-d]pyrimidin-3-yl)pentanamide](/img/structure/B2783633.png)
![9-(2,4-dimethoxyphenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2783636.png)
![Methyl 6-methyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2783637.png)
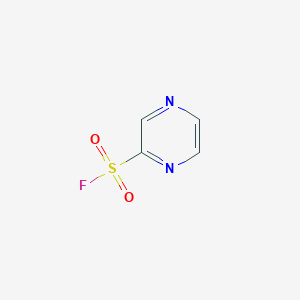
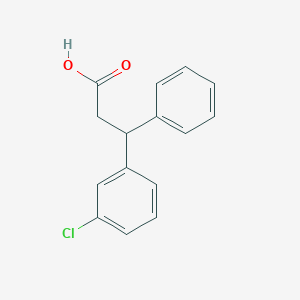
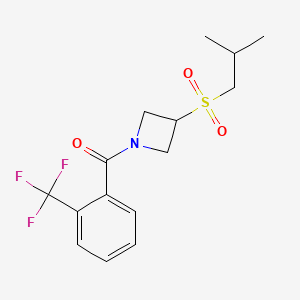
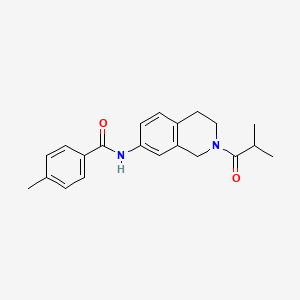
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzamide](/img/structure/B2783645.png)
